molecular formula C7H10N2O2 B1584756 Ethyl 4-amino-1H-pyrrole-2-carboxylate CAS No. 67318-12-1

Ethyl 4-amino-1H-pyrrole-2-carboxylate

Cat. No.: B1584756
CAS No.: 67318-12-1
M. Wt: 154.17 g/mol
InChI Key: OVIXWEAINBQWBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group at the 4-position and an ethyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-1H-pyrrole-2-carboxylate typically involves the cyclization of suitable precursors. One common method includes the reaction of ethyl acetoacetate with an appropriate amine under acidic or basic conditions to form the pyrrole ring. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-amino-1H-pyrrole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active intermediates that interact with cellular pathways. These interactions can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the amino and ethyl ester groups, which confer distinct reactivity and solubility properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Biological Activity

Ethyl 4-amino-1H-pyrrole-2-carboxylate (EAPC) is a compound belonging to the pyrrole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of EAPC, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

EAPC is characterized by its unique structure, featuring a pyrrole ring substituted with an amino group and an ethyl carboxylate. Its molecular formula is C7H10N2O2C_7H_{10}N_2O_2, with a molecular weight of approximately 158.17 g/mol. The presence of both the amino and ethyl ester groups contributes to its reactivity and solubility, making it a versatile compound in organic synthesis and medicinal chemistry .

EAPC exhibits its biological activities through various mechanisms:

  • Receptor Binding : Pyrrole derivatives have been shown to bind with high affinity to multiple biological receptors, influencing cellular functions .
  • Biochemical Pathways : EAPC can interact with various biochemical pathways, leading to significant changes in cellular behavior .

Antimicrobial Activity

EAPC has demonstrated notable antimicrobial properties against various bacterial strains. In a study examining the antimicrobial effects of pyrrole derivatives, EAPC exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for EAPC ranged from 0.0039 mg/mL to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of EAPC

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis0.004
Pseudomonas aeruginosa0.015

Anticancer Properties

EAPC has also been investigated for its potential anticancer properties. Research into pyrrole-based compounds has revealed their ability to inhibit cancer cell proliferation. In particular, EAPC was found to exhibit cytotoxic effects against various leukemia cell lines, including Jurkat and K562. The selectivity index for these compounds indicated a higher toxicity towards cancer cells compared to normal cells, suggesting their potential as targeted cancer therapies .

Case Study: Anticancer Activity

In a study focused on the antiproliferative effects of pyrrole derivatives, EAPC was synthesized and tested against five different leukemia cell lines. The results indicated that EAPC displayed significant cytotoxicity with low activity against normal peripheral blood mononuclear cells (PBMCs), highlighting its potential as a selective anticancer agent .

Enzyme Inhibition

EAPC has been explored for its role as an enzyme inhibitor, particularly in the context of drug development. Studies have shown that derivatives of pyrrole can inhibit specific enzymes involved in disease pathways, making them valuable in designing therapeutic agents for conditions such as cancer and bacterial infections .

Table 2: Enzyme Inhibition Studies

EnzymeInhibition TypeReference
Dihydroorotate dehydrogenaseSelective inhibition
Various kinasesCompetitive inhibition

Q & A

Q. What are the common synthetic routes for Ethyl 4-amino-1H-pyrrole-2-carboxylate, and how are reaction conditions optimized?

Basic
this compound is typically synthesized via multi-step organic reactions. A common approach involves:

N-functionalization : Introducing substituents to the pyrrole nitrogen using alkylation or benzylation reagents (e.g., 4-chlorobenzyl chloride) in the presence of bases like Cs₂CO₃ in DMF .

Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids using Pd(dppf)Cl₂ as a catalyst and KOAc as a base in 1,4-dioxane to install aryl groups at specific positions .

Ester hydrolysis : Conversion of ethyl ester intermediates to carboxylic acids using LiOH in THF-H₂O-EtOH systems .
Optimization : Reaction yields are improved by controlling temperature (60–80°C), inert atmospheres (N₂/Ar), and microwave-assisted synthesis for faster kinetics .

Q. How do structural modifications (e.g., substituents) influence the biological activity of this compound derivatives?

Advanced
Structural variations significantly alter reactivity and bioactivity:

Substituent PositionFunctional GroupImpact on BioactivitySource
4-positionAcetylEnhances anticancer activity via improved electrophilicity
3,5-positionsMethylIncreases steric hindrance, reducing metabolic degradation
2-position (ester)Ethyl vs. MethylEthyl esters improve lipophilicity and membrane permeability

For example, replacing the ethyl ester with a carboxylic acid (e.g., 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid) reduces solubility but enhances target binding in enzyme inhibition assays .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and purity. Key shifts: pyrrole NH (~12 ppm), ester carbonyl (~165 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, disorder in substituents is managed using PART instructions in SHELXL .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+1]⁺ peaks) and fragmentation patterns .

Q. How can computational methods like DFT resolve contradictions in reactivity or spectroscopic data?

Advanced
Density Functional Theory (DFT) calculates electronic properties to explain experimental anomalies:

  • Reactivity Predictions : Fukui functions identify nucleophilic/electrophilic sites. For instance, the amino group at the 4-position shows high nucleophilicity, aligning with its participation in Schiff base formation .
  • Spectroscopic Validation : Calculated IR/Raman spectra match experimental data to confirm tautomeric forms (e.g., NH vs. OH vibrations) .
  • Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions, explaining solubility differences between esters and acids .

Q. What strategies address low yields in cross-coupling reactions during derivative synthesis?

Advanced

  • Catalyst Screening : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Suzuki couplings for pyrrole systems, reducing side reactions .
  • Base Optimization : KOAc (over Na₂CO₃) minimizes dehalogenation byproducts in aryl boronic acid couplings .
  • Microwave Assistance : Reduces reaction time from 24h to 1h, improving yield by 20–30% for sterically hindered substrates .

Q. How are crystallographic data contradictions (e.g., disorder, twinning) resolved for pyrrole derivatives?

Advanced

  • Disorder Handling : SHELXL’s PART and SIMU instructions refine disordered substituents (e.g., rotating methyl groups) .
  • Twinning Corrections : Twinax (SHELXL) refines data from non-merohedral twins, common in pyrrole crystals due to hydrogen bonding .
  • High-Resolution Data : Synchrotron radiation (λ = 0.7–1.0 Å) improves data quality for low-symmetry space groups .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Basic

  • Antimicrobial Testing : Broth microdilution against S. aureus (MIC ≤ 16 µg/mL) and E. coli .
  • Cancer Cell Viability : MTT assays on HeLa or MCF-7 cells, with IC₅₀ values compared to doxorubicin .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ADP-Glo™ kits .

Q. How does the electronic nature of substituents affect tautomerism in solution?

Advanced

  • Amino Group : The 4-amino group stabilizes the 1H-tautomer via intramolecular H-bonding with the ester carbonyl, confirmed by NOESY .
  • Electron-Withdrawing Groups : Nitro or cyano substituents at the 3-position shift tautomeric equilibrium toward the 2H-form, altering UV-Vis spectra .

Properties

IUPAC Name

ethyl 4-amino-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-11-7(10)6-3-5(8)4-9-6/h3-4,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIXWEAINBQWBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10297303
Record name Ethyl 4-amino-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67318-12-1
Record name Ethyl 4-amino-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 4-amino-1H-pyrrole-2-carboxylate
Ethyl 4-amino-1H-pyrrole-2-carboxylate
Ethyl 4-amino-1H-pyrrole-2-carboxylate
Ethyl 4-amino-1H-pyrrole-2-carboxylate
Ethyl 4-amino-1H-pyrrole-2-carboxylate
Ethyl 4-amino-1H-pyrrole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.